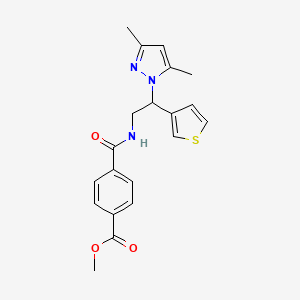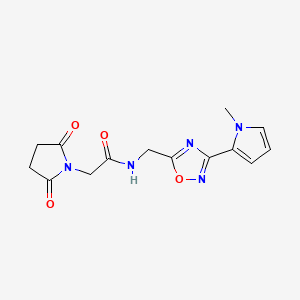
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound. This chemical structure combines pyran, thiadiazole, thiophene, and benzoate moieties, suggesting its potential for various biological and industrial applications due to its multifaceted structural components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multi-step organic reactions, often initiated by preparing key intermediates. The thiadiazole and thiophene components are typically synthesized through cyclization reactions involving sulfur and amide functional groups. The pyran moiety is formed via heterocyclic chemistry, often using conditions that favor the cyclization of hydroxy and carbonyl precursors.
Industrial Production Methods: : Scaling up to industrial production requires optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and reagents must be selected to favor desired reaction pathways while minimizing by-products.
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: : The fluorobenzoate moiety can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in an organic solvent.
Reduction: : Metal hydrides or catalytic hydrogenation under controlled conditions.
Substitution: : Strong nucleophiles like amines or thiols under basic conditions.
Major Products
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Substituted benzoates from nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
In chemistry , this compound can serve as a building block for more complex molecules in synthetic organic chemistry.
In biology , its functional groups allow for potential interaction with various biological targets, making it a candidate for drug discovery and development.
In medicine , derivatives of this compound could be explored for pharmacological activities, including anti-inflammatory and antimicrobial properties.
In industry , its structural complexity and stability may make it useful in material science, particularly in the development of new polymers or as a component in coatings and adhesives.
Mecanismo De Acción
The biological effects of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate can be attributed to its ability to interact with specific molecular targets. For instance, the thiadiazole and thiophene rings may enable binding to proteins or enzymes, potentially inhibiting their function or altering their activity. The exact pathways would depend on the biological context and the specific targets involved.
Unique Features
The combination of pyran, thiadiazole, thiophene, and fluorobenzoate is distinct, offering unique reactivity and potential biological activity.
Structural rigidity and complexity can provide specific interaction modes with biological targets.
Similar Compounds
Compounds containing pyran rings, like coumarins, which are known for their biological activities.
Thiadiazole derivatives, often explored for their antimicrobial and anti-inflammatory properties.
Fluorobenzoates, which are used in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRZKZENGYDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
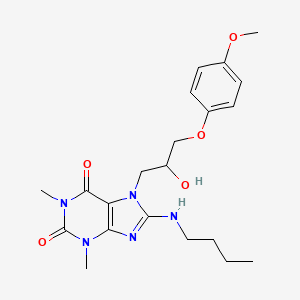
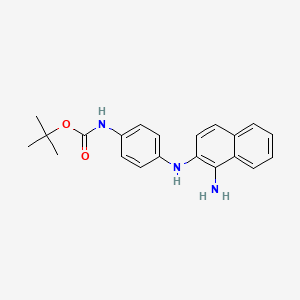
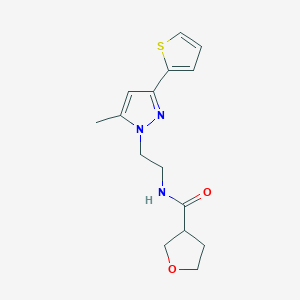
![methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)
![3-Fluoro-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2967324.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)
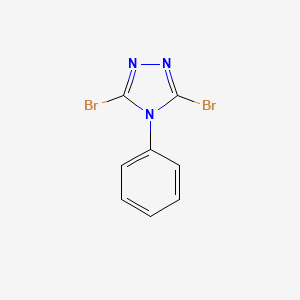
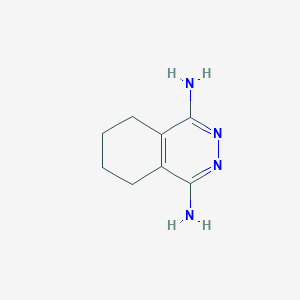
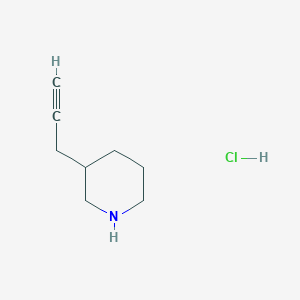
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
